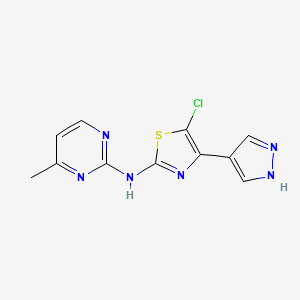![molecular formula C18H21F2N9O B13867191 N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a difluoropyridinyl group, a methylimidazolyl group, and a morpholinyl group. These structural features contribute to its diverse chemical and biological properties.
準備方法
The synthesis of 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazine core, followed by the introduction of the difluoropyridinyl, methylimidazolyl, and morpholinyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring, potentially altering the compound’s properties.
Substitution: The difluoropyridinyl, methylimidazolyl, and morpholinyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes.
類似化合物との比較
Compared to other triazine derivatives, 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups. Similar compounds include:
- 2-N-[1-(3,5-dichloropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- 2-N-[1-(3,5-dibromopyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine These compounds share a similar triazine core but differ in the substituents attached to the pyridinyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical and biological properties, making each compound unique in its own right.
特性
分子式 |
C18H21F2N9O |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H21F2N9O/c1-11(15-13(20)7-12(19)8-21-15)23-16-25-17(24-14-9-28(2)10-22-14)27-18(26-16)29-3-5-30-6-4-29/h7-11H,3-6H2,1-2H3,(H2,23,24,25,26,27) |
InChIキー |
MGTJMOFKCZSNBO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=N1)F)F)NC2=NC(=NC(=N2)NC3=CN(C=N3)C)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


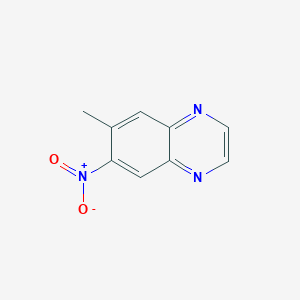

![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)
![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)
![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)



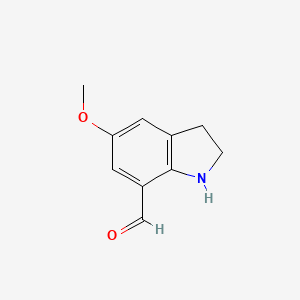
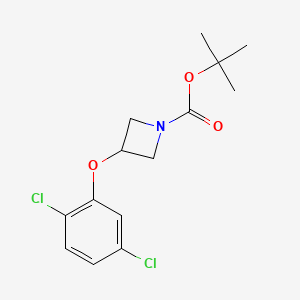
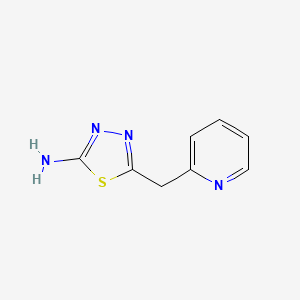

![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)
